REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].[C:13](C1NC=CN=1)(C1NC=CN=1)=[O:14]>C1COCC1>[O:14]=[C:13]1[NH:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=2[O:12]1
|
Name
|
methyl 4-amino-3-hydroxybenzoate
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)O
|
Name
|
Intermediate 75
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)O
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
After that time, the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CH2Cl2 and 1N aqueous HCl solution
|
Type
|
WASH
|
Details
|
The organic phase was washed with 1N aqueous HCl solution (2×) and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC2=C(N1)C=CC(=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |